molecular formula C11H20N2O5 B1510686 Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate CAS No. 213669-43-3

Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate

Cat. No.: B1510686
CAS No.: 213669-43-3
M. Wt: 260.29 g/mol
InChI Key: AWYKPQQEGGXZIY-UHFFFAOYSA-N
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Description

Esters are commonly used in various industrial applications due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to maximize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

  • Substitution: Substitution reactions can occur at the hydroxyl or nitro groups, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as tin chloride and iron powder are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

  • Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate is structurally similar to other esters and nitro compounds.

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Properties

IUPAC Name

tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(15)12-6-4-5-8(12)9(14)7-13(16)17/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYKPQQEGGXZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745315
Record name tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213669-43-3
Record name tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate

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